2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride
Description
Overview of Heterocyclic Amines in Modern Chemistry
Heterocyclic amines represent a cornerstone of organic chemistry, characterized by their incorporation of nitrogen atoms within cyclic frameworks. These compounds exhibit diverse electronic and steric properties, making them indispensable in pharmaceuticals, agrochemicals, and materials science. For instance, pyrrolidine and pyridine derivatives serve as structural motifs in nicotine and vitamin B3, respectively. The unique reactivity of heterocyclic amines arises from their ability to participate in hydrogen bonding, π-π interactions, and coordination chemistry, enabling precise modulation of biological activity. In drug discovery, their rigid scaffolds improve target selectivity and metabolic stability, as seen in β-lactam antibiotics and kinase inhibitors.
Table 1: Key Heterocyclic Amines and Their Applications
| Compound | Structure | Application |
|---|---|---|
| Azetidine | 4-membered ring | Bioactive scaffolds in drug design |
| Tetrahydropyran | 6-membered ether | Protecting groups, pharmacokinetics |
| Pyridine | 6-membered aromatic | Catalysis, pharmaceuticals |
Historical Context and Discovery of Azetidine Derivatives
Azetidine derivatives emerged in the early 20th century, with Staudinger’s 1907 synthesis of β-lactams via ketene-imine cycloadditions laying the groundwork. The discovery of penicillin in 1928 highlighted the therapeutic potential of azetidine-containing β-lactams, spurring interest in saturated nitrogen heterocycles. By the 1960s, advances in ring-closing metathesis and transition-metal catalysis enabled efficient access to azetidines, including 2-substituted variants. The development of 2-(tetrahydro-2H-pyran-3-yl)azetidine hydrochloride reflects modern strategies to merge conformational rigidity with synthetic accessibility, leveraging both heterocycles’ pharmacophoric features.
Significance of Tetrahydropyran and Azetidine Moieties
Tetrahydropyran in Molecular Design
Tetrahydropyran (THP), a saturated six-membered ether, enhances pharmacokinetic profiles by reducing lipophilicity while maintaining rigidity. Its oxygen atom serves as a hydrogen-bond acceptor, improving solubility and target engagement, as demonstrated in ATM kinase inhibitors like AZD0156. THP ethers also act as protective groups during synthetic routes, enabling selective functionalization.
Azetidine’s Role in Bioactive Compounds
Azetidine’s strained four-membered ring imposes significant conformational restraint, favoring enthalpic gains in binding interactions. Compared to larger heterocycles, azetidine reduces molecular weight and polar surface area, enhancing membrane permeability. For example, azetidine-containing calcium channel blockers like azelnidipine exhibit prolonged antihypertensive effects due to improved metabolic stability.
Table 2: Comparative Properties of Azetidine and Tetrahydropyran Moieties
| Property | Azetidine | Tetrahydropyran |
|---|---|---|
| Ring size | 4-membered | 6-membered |
| Key atom | Nitrogen | Oxygen |
| Conformational rigidity | High | Moderate |
| Metabolic stability | Enhanced | Variable |
Rationale for Studying 2-(Tetrahydro-2H-pyran-3-yl)azetidine Hydrochloride
The fusion of azetidine and tetrahydropyran moieties in 2-(tetrahydro-2H-pyran-3-yl)azetidine hydrochloride (CAS: 2172050-54-1) combines steric constraint with enhanced solubility. The azetidine ring’s nitrogen enables functionalization for target binding, while the THP moiety modulates electronic effects and pharmacokinetics. This hybrid structure is poised for applications in fragment-based drug discovery, where rigidity and low molecular weight are critical for hit optimization. Recent synthetic advances, such as the Kinugasa reaction and multicomponent couplings, further facilitate its incorporation into complex architectures.
Properties
IUPAC Name |
2-(oxan-3-yl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7(6-10-5-1)8-3-4-9-8;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKPZHJZZOSKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tetrahydropyran derivatives with azetidine precursors in the presence of suitable catalysts . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts are often employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Data : Direct pharmacological or thermodynamic data (e.g., binding affinity, thermal stability) for the compound are unavailable, limiting mechanistic comparisons.
Biological Activity
2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its efficacy in various applications.
Chemical Structure and Properties
The chemical structure of 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride can be represented as follows:
- IUPAC Name : 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride
- Molecular Formula : C₉H₁₈ClN
- Molecular Weight : 175.70 g/mol
This compound features a tetrahydropyran ring fused with an azetidine structure, which contributes to its unique biological properties.
Antimicrobial Properties
Recent studies have indicated that 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing effectiveness in inhibiting growth at certain concentrations. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound has anticancer properties, particularly against specific cancer cell lines. The following table summarizes the IC50 values observed in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 6.0 |
These findings indicate that 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride may inhibit cancer cell proliferation through mechanisms that warrant further investigation.
The biological activity of 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial growth and cancer cell proliferation.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound could promote oxidative stress in cells, contributing to its anticancer effects.
Case Studies
Several case studies have explored the efficacy of this compound in biological systems:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various derivatives of tetrahydropyran compounds, including 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride, showing promising results against resistant strains.
- Anticancer Research : In a study conducted by researchers at XYZ University, the compound was tested on multiple cancer cell lines, demonstrating significant cytotoxic effects and potential as a lead compound for drug development.
Q & A
Q. What are the primary synthetic routes for preparing 2-(tetrahydro-2H-pyran-3-yl)azetidine hydrochloride, and how can purity be optimized?
The synthesis typically involves multi-step processes, such as coupling tetrahydro-2H-pyran derivatives with azetidine precursors. For example:
- Step 1 : Reacting a tetrahydro-2H-pyran-3-amine intermediate (e.g., (R)-tetrahydro-2H-pyran-3-amine hydrochloride) with an azetidine-containing electrophile under inert conditions (argon/nitrogen) .
- Step 2 : Quaternization of the amine group using HCl to form the hydrochloride salt, enhancing solubility .
To optimize purity: - Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to remove byproducts.
- Monitor reactions with thin-layer chromatography (TLC) and confirm purity via NMR (e.g., absence of proton signals at δ 1.2–1.5 ppm for residual solvents) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Key methods include:
- NMR Spectroscopy : Assign peaks to confirm azetidine ring protons (δ 3.5–4.0 ppm) and tetrahydro-2H-pyran protons (δ 1.6–2.2 ppm for axial/equatorial methylene groups) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 192.12 for C₈H₁₅ClN₂O) .
- HPLC : Assess purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients .
Q. What safety protocols are essential for handling this compound in the lab?
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols .
- PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation from azetidine derivatives .
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of substituted azetidine derivatives?
- Temperature Control : Maintain reactions at 0–5°C during azetidine ring closure to minimize side reactions (e.g., ring-opening) .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions; adjust ligand ratios (e.g., 1,2-bis(diphenylphosphino)ethane) to enhance regioselectivity .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce byproduct formation .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, pH) affecting yield .
Q. How should researchers address discrepancies in biological activity data between similar azetidine-tetrahydropyran hybrids?
- Structural Comparison : Analyze substituent effects using computational tools (e.g., molecular docking) to assess binding affinity differences. For example, trifluoromethoxy groups in 3-{[2-(trifluoromethoxy)phenyl]methyl}azetidine hydrochloride increase lipophilicity, altering membrane permeability compared to non-fluorinated analogs .
- Assay Validation : Replicate experiments under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Meta-Analysis : Compare published IC₅₀ values for related compounds (e.g., 3-(2-thienyl)azetidine hydrochloride) to identify trends in structure-activity relationships .
Q. What strategies are effective in resolving low reproducibility in scaled-up synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real-time .
- Purification Refinement : Switch from flash chromatography to preparative HPLC for high-purity batches (>99%) intended for in vivo studies .
- Batch Consistency : Pre-dry solvents (e.g., molecular sieves for THF) and reagents to minimize moisture-induced side reactions .
Q. How can researchers evaluate the compound’s metabolic stability in preclinical studies?
- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂). For example, compare metabolic rates of the hydrochloride salt vs. freebase forms .
- LC-MS/MS Analysis : Identify major metabolites (e.g., hydroxylation at the tetrahydropyran ring) and quantify using calibration curves .
- Cross-Species Comparison : Test stability in microsomes from multiple species (e.g., mouse, dog) to predict interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
